molecular formula C18H13N3OS3 B2557089 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896338-79-7

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2557089
CAS RN: 896338-79-7
M. Wt: 383.5
InChI Key: UHMBEGINBCUYET-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide is a compound that likely exhibits a range of biological activities due to the presence of benzamide and thiazole moieties. These functional groups are commonly found in molecules with significant pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities . The compound's structure suggests potential for interaction with various biological targets, which could be elucidated through docking studies and in vitro assays.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the cyclization of thioureas with halogenated compounds, as seen in the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides using microwave irradiation, which offers a cleaner and more efficient method compared to traditional thermal heating . Similarly, the synthesis of N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides involves heterocyclization of corresponding aroylthioureas with bromoacetone . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography can also be employed to determine the conformational features of the compound, as demonstrated in the study of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide . These techniques would be essential in confirming the structure of this compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and gelation. The gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied to understand the role of methyl functionality and non-covalent interactions . The synthesis of thiadiazolobenzamide via cyclization of thioxothiourea also highlights the reactivity of such compounds . These reactions could provide insights into the reactivity and potential applications of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of thiazole and benzamide groups can confer good oral drug-like behavior, as seen in the ADMET properties of related compounds . The physicochemical characterization of new benzamide derivatives, including their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity, has been explored, indicating the potential for diverse biological activities .

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, including compounds with structural similarities to the query chemical, have been synthesized and investigated for their gelation behavior. These compounds, notably those with methyl functionality, demonstrated gelation towards ethanol/water and methanol/water mixtures, highlighting their potential as supramolecular gelators. The gelation process is driven by π-π interaction along with cyclic N–H⋯N and S⋯O interactions, indicating their utility in material science for creating stable gels with low minimum gelator concentrations (Yadav & Ballabh, 2020).

Anti-inflammatory and Analgesic Agents

Research on N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide derivatives has shown that some compounds exhibit anti-inflammatory activity across a range of concentrations. Specifically, hydrochloride salts of certain derivatives demonstrated effectiveness without adverse effects on myocardial function, suggesting potential in anti-inflammatory and analgesic applications (Lynch et al., 2006).

Anticancer Activities

Several studies have synthesized and evaluated benzamide derivatives for their anticancer activities. For instance, derivatives with the N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl) structure were found to exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives showed higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial Properties

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. These compounds were more effective than reference drugs, indicating their potential as new antimicrobial agents (Bikobo et al., 2017).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS3/c1-23-12-6-4-5-11(9-12)16(22)21-18-20-14(10-24-18)17-19-13-7-2-3-8-15(13)25-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMBEGINBCUYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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